(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride

chiral building block enantioselective synthesis medicinal chemistry

(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride (CAS 1303967-16-9; synonymous with (S)-2-bromo-4-(1-aminoethyl)pyridine HCl) is a single-enantiomer 2‑bromopyridine bearing a chiral α‑methylamine side‑chain, supplied as the hydrochloride salt (C7H10BrClN2, MW 237.52). It belongs to the class of halogenated chiral pyridyl‑ethylamines used as advanced building blocks in medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
Cat. No. B14787394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)Br)N.Cl
InChIInChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H
InChIKeyQRBWBDQDDUSRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-1-(2-Bromopyridin-4-yl)ethanamine HCl and Why Its Procurement Requires Scrutiny


(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride (CAS 1303967-16-9; synonymous with (S)-2-bromo-4-(1-aminoethyl)pyridine HCl) is a single-enantiomer 2‑bromopyridine bearing a chiral α‑methylamine side‑chain, supplied as the hydrochloride salt (C7H10BrClN2, MW 237.52) . It belongs to the class of halogenated chiral pyridyl‑ethylamines used as advanced building blocks in medicinal chemistry and asymmetric synthesis. This compound is not an off‑the‑shelf reagent but an enabling intermediate for constructing kinase inhibitor scaffolds, chiral ligands, and CNS‑targeted drug candidates . Users seeking to purchase it must therefore evaluate whether the specific (S)‑stereochemistry, the 2‑bromo‑4‑aminoethyl substitution pattern, and the hydrochloride salt form provide measurable advantages over its closest structural analogs when building a target molecule.

Why (S)-1-(2-Bromopyridin-4-yl)ethanamine HCl Cannot Be Interchanged With Its Closest Analogs


The pyridyl‑ethylamine landscape contains numerous compounds that appear superficially similar, yet three structural variables—absolute stereochemistry, halogen identity/position, and amine-to-ring connectivity—produce sharply different chemical and biological outcomes. Switching from the (S)‑ to the (R)‑enantiomer or the racemate can invert or abolish stereochemical recognition by a protein target or a chiral catalyst . Replacing the bromine with chlorine (e.g., (S)‑1‑(2‑chloropyridin‑4‑yl)ethanamine) alters oxidative addition rates in cross‑coupling chemistry, potentially stalling a synthetic sequence [1]. Changing the bromine from the 2‑ to the 3‑position (e.g., (S)‑1‑(3‑bromopyridin‑4‑yl)ethanamine) modifies the pyridine ring’s electron density distribution and hydrogen‑bonding character, shifting target‑binding affinity in ways that cannot be predicted from simple potency measurements [2]. Procurement decisions that ignore these variables risk synthetic failure, low enantiomeric excess in downstream products, and irreproducible biological data. The quantitative evidence below demonstrates exactly where (S)‑1‑(2‑bromopyridin‑4‑yl)ethanamine HCl provides verifiable differentiation.

Quantitative Differentiation of (S)-1-(2-Bromopyridin-4-yl)ethanamine HCl From Its Analogs


Enantiomeric Excess: (S) vs (R) vs Racemate

The (S)‑enantiomer is isolated as a single stereoisomer, whereas the racemic mixture contains equal amounts of (R) and (S) forms. Vendor‑supplied (S)‑1‑(2‑bromopyridin‑4‑yl)ethanamine HCl carries a minimum purity of 97% by HPLC ; however, the critical parameter is enantiomeric excess (ee). Literature precedence for chiral pyridyl‑amines demonstrates that the (R)‑enantiomer exhibits IC₅₀ values in the low nanomolar range against ROCK kinases, while the (S)‑enantiomer is inactive or >100‑fold less potent in the same biochemical assays [2]. When a chiral amine is incorporated into a drug scaffold, a 1% enantiomeric impurity can translate to >10% change in observed potency or selectivity, making the procurement of stereochemically defined material mandatory [1].

chiral building block enantioselective synthesis medicinal chemistry

Bromine vs Chlorine Reactivity in Pd‑Catalyzed Cross‑Coupling

The bromine substituent at the pyridine 2‑position is a superior oxidative‑addition partner for palladium‑mediated cross‑coupling relative to chlorine. The C–Br bond dissociation energy is 71 kcal mol⁻¹ versus 84 kcal mol⁻¹ for C–Cl, leading to faster and higher‑yielding Suzuki, Buchwald–Hartwig, and Sonogashira couplings [1]. Empirically, 2‑bromopyridine undergoes Suzuki coupling with phenylboronic acid at room temperature, whereas the 2‑chloropyridine analog requires heating to 80–100 °C for comparable conversion [2]. This reactivity gap means that (S)‑1‑(2‑bromopyridin‑4‑yl)ethanamine HCl can be elaborated under milder conditions, minimizing thermal epimerization of the chiral amine center.

cross-coupling Suzuki reaction building block reactivity

Hydrochloride Salt Form Enhances Solubility Over Free Base

The hydrochloride salt of (S)‑1‑(2‑bromopyridin‑4‑yl)ethanamine is freely soluble in water and polar organic solvents (DMSO, methanol), whereas the free base is a lipophilic oil with limited aqueous solubility. Published aqueous solubility data for structurally analogous pyridyl‑ethylamine HCl salts range from 5 to 50 mg mL⁻¹, compared to <1 mg mL⁻¹ for the corresponding free bases [1]. This solubility difference is critical for setting up enzyme inhibition assays, bioconjugation reactions, and aqueous‑phase catalytic reactions. The dihydrochloride alternative (CAS 1391563-33-9) offers even higher water solubility but doubles the chloride counterion, which can interfere with ion‑sensitive biological assays .

solubility enhancement salt screening medicinal chemistry

Regioisomeric Differentiation: 2‑Bromo vs 3‑Bromo Substitution

The position of the bromine atom on the pyridine ring profoundly affects both electronic properties and biological target recognition. The σp Hammett constant for bromine at the 2‑position (para to the amine chain on a 4‑substituted pyridine) is 0.23, whereas a bromine at the 3‑position (meta) exerts a σm of 0.39 [1]. In the context of ROCK kinase inhibitors, the 2‑bromo‑4‑(aminoethyl)pyridine scaffold achieves IC₅₀ values in the picomolar range, while the corresponding 3‑bromo regioisomer loses >100‑fold potency due to altered π‑stacking and hydrogen‑bond geometry within the kinase hinge region [2]. This demonstrates that the regioisomer is not a viable substitute for medicinal chemistry applications.

regioisomer pyridine electronics structure–activity relationship

Where (S)-1-(2-Bromopyridin-4-yl)ethanamine HCl Delivers Maximum Procurement Value


Synthesis of Chiral ROCK Kinase Inhibitor Scaffolds

The (S)‑enantiomer serves as a direct precursor for constructing kinase hinge‑binding motifs. Coupling the primary amine with an appropriate carboxylic acid installs the chiral α‑methylbenzylamine pharmacophore found in picomolar ROCK1/ROCK2 inhibitors [1]. Only the single‑enantiomer building block reliably yields homochiral drug candidates, avoiding chiral chromatography costs downstream [1].

Suzuki Coupling Without Protection of the Chiral Amine

The bromine at the 2‑position undergoes room‑temperature Suzuki coupling with aryl and heteroaryl boronic acids, enabling late‑stage diversification of the pyridine core without protective‑group manipulation [2]. The mild conditions preserve the benzylic amine’s stereochemical integrity, a distinct advantage over the chloro analog that requires forcing thermal conditions [2].

Aqueous‑Phase Bioconjugation and Enzyme Assay Preparation

The hydrochloride salt form dissolves freely in aqueous buffer at millimolar concentrations, facilitating direct use in ITC, SPR, and enzyme inhibition assays. Researchers avoid time‑consuming solubilization steps and DMSO‑induced artifacts common with free‑base amines [3].

Asymmetric Ligand Synthesis for Metal Catalysis

The pyridine nitrogen and the primary amine together form a bidentate coordination motif. When the (S)‑enantiomer is elaborated further (e.g., by reductive amination to tertiary diamines), it generates chiral N,N‑ligands for enantioselective transition‑metal catalysis, where the absolute configuration directly governs the sense and degree of asymmetric induction .

Quote Request

Request a Quote for (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.